molecular formula C34H30N10O8S2 B1213409 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]- CAS No. 7342-13-4

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-

Cat. No. B1213409
CAS RN: 7342-13-4
M. Wt: 770.8 g/mol
InChI Key: ONAMMOQWYFWXJY-UHFFFAOYSA-N
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Description

“Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-” is a complex organic compound. It is a sodium salt with a molecular weight of 1131.04 . It is also known as Fluorescent Brightener 210 . The compound is stored at temperatures between 28C .


Molecular Structure Analysis

The molecular formula of this compound is C40H40N12O14S4 . The InChI code for this compound is 1S/C40H40N12O14S4.4Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;;;;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-2/b2-1+;;;; .


Physical And Chemical Properties Analysis

This compound is yellow-orange in color . It is soluble in water, producing an orange solution . When strong sulfuric acid is added, the solution turns purple, and it turns yellow when diluted . When hydrochloric acid is added to the dye solution, the color becomes dark, and when sodium hydroxide is added, an orange precipitate forms .

Scientific Research Applications

Anticancer Potential

Benzenesulfonic acid derivatives, specifically triazine hybrids of stilbene scaffold, have shown promising anticancer potential. For instance, a compound identified as sodium (E)-6,6'-(ethene-1,2-diyl)bis(3-((4-chloro-6-((3-luorophenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulfonate) exhibited significant activity against cervical (HeLa) and breast (MCF-7) carcinoma cells. This compound activates the mitochondrial pathway of apoptosis in these cancer cells, indicating its potential as a lead in designing new anticancer compounds from the stilbene scaffold (Rashid, Saeed, & Iqbal, 2020).

Catalysts in Polymerization

Benzenesulfonic acid derivatives have been used in developing catalysts for polymerization processes. For example, palladium aryl sulfonate phosphine catalysts, derived from benzenesulfonic acid, have been effective in the copolymerization of acrylates with ethene. These catalysts enable the formation of high molecular weight polymers in high yields, demonstrating their utility in polymer chemistry (Skupov et al., 2007).

UV Absorbers

Certain benzenesulfonic acid derivatives have been explored as Ultra Violet (UV) absorbers. These compounds, such as sulfuric acid mono-(2-{4-[4-chloro-6-(4-{4-chloro-6-[4-(2-sulfooxy-ethanesulfonyl)-phenylamino]-[1,3,5] triazin-2-ylamino-phenylamino)-[1,3,5]triazin-2-ylamino]-benzenesulfonyl}-ethyl) ester, have been computationally designed and experimentally tested for their effectiveness in protecting cellulosic apparels from UV radiation. Their performance as UV absorbers and their fastness properties make them suitable for application in textile finishing (Sahar et al., 2018).

Antimicrobial and Antitubercular Activity

Trisubstituted s-Triazines, a category of benzenesulfonic acid derivatives, have been synthesized and tested for their in vitro anti-tubercular activity. Some of these compounds showed significant efficacy against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents. Their structure and antimicrobial activity highlight their relevance in the development of new treatments for tuberculosis (Raval, 2009).

Proton Exchange Membranes

Sulfonated polynaphthalimides, derived from benzenesulfonic acid, have been investigated as proton exchange membranes. These membranes, developed for use in fuel cells, exhibit attractive properties like thermal stability, mechanical strength, and proton conductivity. Their performance as proton exchange membranes emphasizes their potential in energy-related applications (Song et al., 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N10O8S2/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAMMOQWYFWXJY-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3426-43-5 (di-hydrochloride salt)
Record name Belofor KB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-

CAS RN

7342-13-4
Record name Belofor KB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4'-BIS((4-ANILINO-6-METHOXY-S-TRIAZIN-2-YL)AMINO)-2,2'-STILBENEDISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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